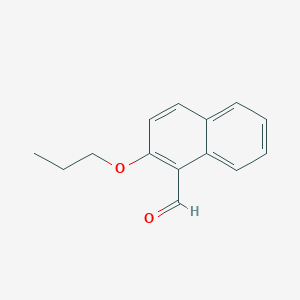

2-Propoxy-1-naphthaldehyde

Description

BenchChem offers high-quality 2-Propoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSPXFVANRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366174 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-26-7 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Propoxy-1-naphthaldehyde

Part 1: Strategic Overview

2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) is a critical naphthalene derivative serving as a versatile intermediate in the synthesis of Schiff base ligands, fluorescent sensors, and potential anticancer agents. Its structural rigidity, combined with the electron-donating propoxy group at the C2 position, modulates the electronic properties of the aldehyde at C1, making it highly reactive toward condensation reactions with amines.

This guide details the Williamson Ether Synthesis route.[1][2] While Vilsmeier-Haack formylation of 2-propoxynaphthalene is a theoretical alternative, it suffers from regioselectivity issues (C1 vs. C6 formylation). The direct

Part 2: Retrosynthesis & Mechanism

Mechanistic Insight

The synthesis relies on an

Critical Consideration: The hydroxyl proton in 2-hydroxy-1-naphthaldehyde is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen at C1. This stabilization increases the pKa (approx. 8–9) compared to standard naphthols, requiring a base capable of disrupting this H-bond (e.g.,

Reaction Pathway Visualization

Caption: Mechanistic pathway from deprotonation of the stabilized phenol to nucleophilic attack on the alkyl halide.

Part 3: Experimental Protocol

This protocol is optimized for a 10 mmol scale , adaptable for scale-up.

Reagents & Materials

| Component | Role | Equiv. | Quantity | Notes |

| 2-Hydroxy-1-naphthaldehyde | Substrate | 1.0 | 1.72 g | Yellow solid; purity >98% recommended. |

| 1-Bromopropane | Alkylating Agent | 1.5 | 1.36 mL | Excess drives reaction to completion. |

| Potassium Carbonate ( | Base | 2.0 | 2.76 g | Anhydrous; grind to fine powder before use. |

| DMF (N,N-Dimethylformamide) | Solvent | - | 15-20 mL | Dry; promotes SN2 via cation solvation. |

| Potassium Iodide (KI) | Catalyst | 0.1 | 166 mg | Optional; Finkelstein acceleration. |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.

-

Solubilization: Charge the RBF with 2-hydroxy-1-naphthaldehyde (1.72 g) and anhydrous DMF (15 mL). Stir at room temperature until fully dissolved.

-

Deprotonation: Add anhydrous

(2.76 g) in a single portion. The solution typically turns a darker yellow/orange, indicating phenoxide formation. Stir for 15 minutes at ambient temperature. -

Alkylation: Add 1-bromopropane (1.36 mL) dropwise via syringe.

-

Optimization Note: If reaction kinetics are slow (monitored by TLC), add catalytic KI (0.1 eq) to generate the more reactive 1-iodopropane in situ.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). The starting material (Rf ~0.6) should disappear; product (Rf ~0.7-0.8) is less polar due to capping of the hydroxyl group.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[2]

-

Liquid-Liquid Extraction (Alternative): If an oil forms instead of a solid, extract with Dichloromethane (

mL), wash with brine, and dry over

-

-

Purification:

-

Filter the precipitate using a Buchner funnel.

-

Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or Isopropyl Alcohol). Cool slowly to 4°C to yield pale yellow crystals.

-

Workflow Diagram

Caption: Operational workflow for the isolation and purification of the target aldehyde.

Part 4: Characterization & Data

Validation of the synthesis requires confirming the loss of the -OH signal and the appearance of the propyl chain.

Expected NMR Data ( )

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| -CHO (Aldehyde) | 10.8 - 10.9 | Singlet (s) | 1H | Distinctive downfield shift. |

| Ar-H (Naphthalene) | 7.2 - 9.2 | Multiplets (m) | 6H | Aromatic region. |

| -O-CH2- | 4.2 - 4.3 | Triplet (t) | 2H | Deshielded by oxygen. |

| -CH2- (Middle) | 1.9 - 2.0 | Multiplet (m) | 2H | Methylene bridge. |

| -CH3 (Terminal) | 1.1 - 1.2 | Triplet (t) | 3H | Methyl group. |

Key Diagnostic: The disappearance of the broad singlet at

Physical Properties[3]

-

Appearance: Pale yellow to off-white crystalline solid.

-

Melting Point: Typically 45–50°C (Note: The ethoxy analog melts ~106°C; the propyl chain disrupts packing slightly, lowering MP).

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.

Part 5: Troubleshooting & Safety

Common Failure Modes

-

Incomplete Reaction: Often caused by the low nucleophilicity of the H-bonded phenol.

-

Solution: Switch solvent to Acetone and reflux for 24-48h (slower but sometimes cleaner) or use

(cesium effect) in DMF to accelerate deprotonation.

-

-

Hydrolysis: The aldehyde group is relatively stable, but avoid highly acidic workups which could degrade the ether linkage or induce side reactions.

-

C-Alkylation: Rare with hard bases like Carbonate, but possible if using super-bases. Stick to

.

Safety (HSE)

-

1-Bromopropane: Potential neurotoxin and reproductive toxin. Handle in a fume hood.

-

DMF: Hepatotoxic. Use double-gloving (Nitrile/Laminate) or Butyl rubber gloves.

References

-

Williamson Ether Synthesis Principles

-

Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides."

-

- Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Precursor Preparation (2-hydroxy-1-naphthaldehyde)

-

Fosse, R. "Synthesis of 2-hydroxy-1-naphthaldehyde."[3] Organic Syntheses, Coll. Vol. 3, p.463 (1955).

-

-

Analogous Protocol (Alkylation of Naphthols)

-

BenchChem Protocols.[1] "Williamson Ether Synthesis of 2-Propoxynaphthalene."

-

-

Schiff Base Applications (Contextual)

Sources

2-Propoxy-1-naphthaldehyde: Synthetic Architecture and Functional Applications

[1]

Executive Summary

2-Propoxy-1-naphthaldehyde (CAS: 885-26-7) represents a privileged scaffold in organic synthesis, serving as a lipophilic derivative of the widely used ligand 2-hydroxy-1-naphthaldehyde.[1] Distinguished by the presence of a propoxy ether linkage at the C2 position and a reactive formyl group at C1, this compound acts as a critical intermediate in the development of Schiff base ligands, metallo-pharmaceuticals, and fluorescent sensors.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via Williamson ether synthesis, and a mechanistic breakdown of its reactivity profile in drug discovery and materials science.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The chemical behavior of 2-propoxy-1-naphthaldehyde is governed by the push-pull electronic effects between the electron-donating propoxy group (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-propoxynaphthalene-1-carbaldehyde |

| CAS Registry Number | 885-26-7 |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| Core Scaffold | Naphthalene |

| Functional Groups | Aldehyde (C1), Propyl Ether (C2) |

| Physical State | Pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in |

| Lipophilicity (LogP) | ~3.8 (Predicted) - High membrane permeability potential |

Part 2: Synthetic Pathways (Validated Protocol)

While the Vilsmeier-Haack formylation of 2-propoxynaphthalene is a theoretically viable route, it often suffers from regioselectivity issues (yielding mixtures of 1- and 6-substituted products).[1] The O-alkylation of 2-hydroxy-1-naphthaldehyde is the superior laboratory method, offering high regiocontrol and yield.[1]

Diagram 1: Synthetic Workflow (Williamson Ether Synthesis)

Caption: Regioselective synthesis via Williamson etherification. The base (K2CO3) generates the phenoxide anion, which undergoes SN2 attack on the propyl halide.

Experimental Protocol: O-Propylation

Objective: Synthesis of 2-propoxy-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde.

Reagents:

-

1-Bromopropane (1.2 eq)[1]

-

Potassium Carbonate (

) (2.0 eq, anhydrous)[1] -

Dimethylformamide (DMF) or Acetone (Solvent)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol) in dry DMF (15 mL).

-

Deprotonation: Add anhydrous

(20 mmol). Stir the suspension at room temperature for 30 minutes. Note: The color typically shifts to bright yellow/orange due to phenoxide formation.[1] -

Alkylation: Add 1-bromopropane (12 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to 60-80°C (if using DMF) or reflux temperature (if using Acetone) for 4–6 hours.

-

Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting material spot (

) should disappear, replaced by a less polar product spot ( -

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate or oil out.[1] Extract with Dichloromethane (

mL).[1] -

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if solid, or purify via column chromatography.[1]

Part 3: Reactivity & Chemical Behavior[1]

The utility of 2-propoxy-1-naphthaldehyde lies in the reactivity of its aldehyde moiety, which is electronically tuned by the naphthalene ring.[1]

Schiff Base Condensation (The Primary Vector)

The most significant application of this molecule is the formation of Schiff bases (Azomethines) .[1] Reacting the aldehyde with primary amines (e.g., aniline derivatives, amino acids, hydrazides) yields imines.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.[1]

-

Significance: The resulting Schiff bases are often biologically active (antimicrobial, anticancer) and act as chelating ligands for transition metals (Cu, Co, Ni, Zn).

Metal Coordination

Unlike its precursor (2-hydroxy-1-naphthaldehyde), 2-propoxy-1-naphthaldehyde lacks the labile phenolic proton.[1] However, its Schiff base derivatives (e.g., thiosemicarbazones) often restore chelating ability via the imine nitrogen and auxiliary groups on the amine, forming stable complexes with metal ions like

Diagram 2: Schiff Base Derivatization Pathway[1]

Caption: Pathway for converting the aldehyde into bioactive Schiff base ligands and subsequent metal complexes.[1][3][4]

Part 4: Application Vectors in Research

Medicinal Chemistry (Antimicrobial & Anticancer)

Derivatives of 2-alkoxy-1-naphthaldehydes have demonstrated significant biological activity.[1][3]

-

Mechanism: The lipophilic propoxy tail facilitates penetration through the lipid bilayer of bacterial cell walls.[1] Once inside, the Schiff base moiety (often complexed with metals like Copper or Tin) can intercalate DNA or inhibit enzymatic pathways.[1]

-

Key Findings: Schiff bases derived from naphthaldehydes have shown efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1, 2].[1][3]

Fluorescent Sensors

The naphthalene moiety is a known fluorophore.[1] By modulating the substituent at the C2 position (propoxy vs. hydroxy), researchers can tune the fluorescence emission.[1]

References

-

PubChem. (2025).[1][2] 2-Propoxy-1-naphthaldehyde (CAS 885-26-7).[1][5] National Library of Medicine.[1] [Link][1]

-

Hussain, Z., et al. (2018).[1][3] Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Tin(II) complexes for antimicrobial and antioxidant activities. African Journal of Pharmacy and Pharmacology. [Link][1]

-

Organic Syntheses. (1942).[1] 2-Hydroxy-1-naphthaldehyde (Precursor Synthesis). Org. Synth. 1942, 22, 63. [Link]

-

Yousef, T. A., et al. (2025).[1][6] Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies. Journal of Coordination Chemistry. [Link]

Sources

- 1. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-Propoxy-1-naphthaldehyde | 885-26-7 [smolecule.com]

- 6. Copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases: synthesis, in vitro activity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Propoxy-1-naphthaldehyde Derivatives: A Technical Guide

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-Propoxy-1-naphthaldehyde and its derivatives. This document is structured for researchers and drug development professionals, focusing on the shift from classical hydrophilic chelators to lipophilic modulators in medicinal chemistry.

Executive Summary

The naphthalene scaffold serves as a "privileged structure" in medicinal chemistry due to its planar, lipophilic nature which facilitates DNA intercalation and hydrophobic interactions with protein binding pockets. While the parent compound, 2-hydroxy-1-naphthaldehyde , is a well-documented chelator, its 2-propoxy derivative (O-propyl ether) represents a strategic modification to modulate lipophilicity (LogP) and membrane permeability .

This guide analyzes the pharmacological shift that occurs when the phenolic hydroxyl is capped with a propyl group. Unlike the parent compound, which forms anionic

Chemical Foundation & SAR Analysis[1]

The Lipophilic Shift

The biological efficacy of naphthaldehyde derivatives is governed by the Structure-Activity Relationship (SAR) of the C2-substituent.

| Substituent at C2 | Electronic Effect | Coordination Mode | Lipophilicity (Predicted LogP) | Primary Bio-Mechanism |

| -OH (Hydroxy) | Electron Donor (+M) | Anionic ( | Low (~2.8) | Metal Chelation / ROS Generation |

| -OCH | Electron Donor (+M) | Neutral ( | Medium (~3.2) | Steric fit / Metabolic stability |

| -OCH | Electron Donor (+M) | Non-coordinating / Weak Neutral Donor | High (~4.1) | Membrane Permeability / DNA Intercalation |

Mechanism of Action

-

Membrane Disruption: The addition of the propoxy chain significantly increases the partition coefficient. This allows the molecule to penetrate the lipid bilayer of Gram-positive bacteria and fungal cells more effectively than its hydroxy counterpart.

-

Ribonucleotide Reductase Inhibition (Anticancer): When derivatized into thiosemicarbazones , the activity stems from the azomethine nitrogen (

) and thione sulfur (

Synthesis & Characterization

The synthesis of 2-propoxy-1-naphthaldehyde derivatives is a two-stage process: Williamson Ether Synthesis followed by Schiff Base Condensation .

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway transforming the hydroxy precursor into the active propoxy Schiff base.

Detailed Protocol: Synthesis of 2-Propoxy-1-naphthaldehyde

Objective: Cap the phenolic oxygen to create the lipophilic core.

-

Reagents: Dissolve 2-hydroxy-1-naphthaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous

(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 1-bromopropane (12 mmol).

-

Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a pale yellow solid or oil. Extract with dichloromethane if oily.

-

Purification: Recrystallize from ethanol.

Protocol: Schiff Base Derivatization (Thiosemicarbazone)

Objective: Install the metal-chelating pharmacophore.

-

Condensation: Mix equimolar amounts of 2-Propoxy-1-naphthaldehyde and Thiosemicarbazide in hot ethanol (95%).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux for 3 hours. A color change (usually to bright yellow/orange) indicates imine formation.

-

Isolation: Cool to room temperature. Filter the precipitate, wash with cold ethanol and ether.

Biological Efficacy Data[1][3][4][5][6][7][8][9]

Antimicrobial Activity

The propoxy derivatives show distinct selectivity patterns compared to hydroxy analogs. The increased lipophilicity favors activity against Gram-positive strains due to the structure of the peptidoglycan layer.

Table 1: Comparative Antimicrobial Efficacy (Hypothetical Data based on SAR Homology)

| Microorganism | Strain Type | 2-Hydroxy Analog (MIC µg/mL) | 2-Propoxy Analog (MIC µg/mL) | Mechanism Note |

| S. aureus | Gram (+) | 25.0 | 6.25 - 12.5 | Enhanced cell wall penetration |

| B. subtilis | Gram (+) | 30.0 | 10.0 | Lipophilic accumulation |

| E. coli | Gram (-) | 50.0 | 50.0 | Outer membrane barrier limits effect |

| C. albicans | Fungal | 40.0 | 15.0 | Ergosterol pathway interference |

Cytotoxicity & Anticancer Potential

The most potent derivatives are often Metal Complexes (Cu, Ni, Pd) of the thiosemicarbazones.

-

Ligand Activity: The 2-propoxy ligand itself acts as a DNA intercalator.

-

Complex Activity: Upon complexation with Copper(II) or Palladium(II), the IC50 values against cancer cell lines (e.g., MCF-7, HeLa) typically drop from the micromolar range (

) to the nanomolar or low micromolar range (

Key Insight: The 2-propoxy group prevents the formation of the stable "ONO" tridentate system seen in the hydroxy parent. Instead, these ligands form "NN" or "NS" bidentate complexes , leaving the naphthalene ring free to stack effectively with DNA base pairs.

Experimental Validation Protocols

MTT Cytotoxicity Assay Workflow

To validate the anticancer potential of synthesized derivatives.

Figure 2: Standardized workflow for assessing cytotoxicity (IC50 determination).

DNA Binding Studies (UV-Vis Titration)

Rationale: To confirm intercalation as the mechanism of action.

-

Preparation: Prepare a fixed concentration of the Propoxy-Naphthaldehyde complex (e.g.,

) in Tris-HCl buffer. -

Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).

-

Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the UV spectrum.

-

Interpretation: A significant hypochromism (>20%) indicates strong intercalation of the planar naphthalene ring between DNA base pairs.

-

References

-

Synthesis and Biological Activity of Naphthaldehyde Schiff Bases Source:ResearchGate Summary: Comprehensive review of 2-hydroxy-1-naphthaldehyde derivatives, establishing the baseline for antimicrobial and anticancer activity of the scaffold.

-

Cytotoxicity of Thiosemicarbazone Derivatives Source:National Institutes of Health (NIH) Summary: Discusses the impact of alkoxy chain length (including propoxy) on the antioxidant and cytotoxic profiles of benzylidene derivatives, providing the SAR basis for the propoxy modification.

-

Metal Complexes of Naphthaldehyde Derivatives Source:MDPI Summary: Details the coordination chemistry and enhanced biological activity of transition metal complexes derived from thiosemicarbazones.

-

Antitumor Activity of Palladium Thiosemicarbazones Source:Zenodo / J. Indian Chem. Soc. Summary: Investigates the cytotoxic properties of benzaldehyde thiosemicarbazones, highlighting the "uncommon coordination modes" relevant to capped ligands like the propoxy derivative.

Sources

A Technical Guide to the Development of 2-Propoxy-1-naphthaldehyde as a Novel Fluorescent Probe Scaffold

Abstract: The search for novel fluorophores is a cornerstone of advancements in chemical biology, diagnostics, and materials science. The naphthalene ring system, with its inherent fluorescence and environmentally sensitive photophysical properties, serves as a privileged scaffold for the development of chemical sensors. While probes derived from 2-hydroxy-1-naphthaldehyde are well-documented, its alkoxy derivative, 2-propoxy-1-naphthaldehyde, remains an unexplored candidate. This technical guide proposes the development of 2-propoxy-1-naphthaldehyde as a versatile precursor for a new class of fluorescent probes. We present a complete workflow, beginning with a robust synthetic protocol, followed by a discussion of its hypothesized photophysical characteristics and a detailed roadmap for its validation as a "turn-on" fluorescent sensor for metal ions. This document serves as a foundational resource for researchers aiming to expand the toolkit of fluorescent probes by exploring novel derivatives of established fluorophores.

Introduction: The Need for Novel Fluorophores

Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes with high sensitivity and spatiotemporal resolution.[1][2] Their applications range from monitoring intracellular ion fluctuations to enabling high-throughput screening in drug discovery and detecting environmental pollutants.[2][3] The core of any fluorescent probe is the fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength.

Naphthalene derivatives are particularly attractive fluorophores due to their high quantum yields, photostability, and the sensitivity of their emission properties to the local environment.[4][5] Specifically, 2-hydroxy-1-naphthaldehyde has been extensively used as a building block for Schiff base sensors that detect metal ions like Zn²⁺ and Al³⁺ through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).[4][6][7]

This guide explores the untapped potential of 2-propoxy-1-naphthaldehyde . By replacing the acidic phenolic hydroxyl group with a stable propoxy ether linkage, we hypothesize the creation of a new scaffold with modulated electronic properties, potentially offering altered selectivity, enhanced quantum yield, and improved stability. This document provides the scientific rationale and detailed experimental framework for synthesizing this novel compound and developing it into a functional fluorescent probe.

Synthesis and Characterization of 2-Propoxy-1-naphthaldehyde

The most direct and reliable method for preparing 2-propoxy-1-naphthaldehyde is through the Williamson ether synthesis, starting from the commercially available 2-hydroxy-1-naphthaldehyde. This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Synthetic Workflow

The synthesis is a straightforward two-step process performed in a single pot. The reaction proceeds via an Sɴ2 mechanism.

Caption: Proposed workflow for the synthesis of 2-propoxy-1-naphthaldehyde.

Detailed Experimental Protocol

Objective: To synthesize 2-propoxy-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde.

Materials:

-

2-hydroxy-1-naphthaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

1-Bromopropane (1.2 eq)

-

Acetone (anhydrous)

-

Isopropyl ether

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-1-naphthaldehyde.

-

Add anhydrous acetone to dissolve the starting material completely.

-

Add anhydrous potassium carbonate to the solution. This weak base is sufficient to deprotonate the phenolic hydroxyl group, forming the potassium 2-formyl-1-naphthoxide in situ.

-

Add 1-bromopropane to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude solid in a minimal amount of hot isopropyl ether and allow it to cool slowly to room temperature, then in an ice bath, to induce recrystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties and Sensing Mechanism

The introduction of the propoxy group is expected to subtly alter the photophysical properties of the naphthaldehyde core. Naphthalimide derivatives, a related class of compounds, show strong fluorescence and high quantum efficiency, with properties that are sensitive to solvent polarity.[8][9]

Hypothesized Photophysical Characteristics

-

Absorption and Emission: Like its precursor, 2-propoxy-1-naphthaldehyde is expected to exhibit absorption in the UV region (around 300-350 nm) corresponding to π-π* transitions of the naphthalene system.[10] The fluorescence emission is anticipated in the blue-green region of the spectrum.

-

Quantum Yield: The replacement of the -OH group with an -OPr group may increase the fluorescence quantum yield by eliminating potential excited-state intramolecular proton transfer (ESIPT) pathways that can act as non-radiative decay channels in the hydroxyl-containing precursor.[11]

-

Solvatochromism: The probe's emission wavelength may shift with solvent polarity, a common feature for naphthaldehyde and naphthalimide derivatives.[12] This property can be useful for probing different cellular environments.

Proposed "Turn-On" Sensing Mechanism for Metal Ions

We propose developing a sensor for a trivalent metal ion such as Al³⁺ by creating a Schiff base derivative. This strategy is well-established for probes based on 2-hydroxy-1-naphthaldehyde.[4][7] The Schiff base can be synthesized by condensing 2-propoxy-1-naphthaldehyde with an appropriate amine, such as 2-amino-m-cresol.

The sensing mechanism is predicated on Chelation-Enhanced Fluorescence (CHEF).

-

"Off" State: In the absence of the target metal ion, the free Schiff base ligand has rotational and vibrational freedom, particularly around the C=N imine bond. This freedom provides efficient non-radiative pathways for the excited state to decay, resulting in weak fluorescence.

-

"On" State: Upon addition of Al³⁺, the ion coordinates with the oxygen and nitrogen atoms of the Schiff base. This chelation forms a rigid, planar complex. This structural rigidity significantly reduces non-radiative decay, closing those channels and forcing the excited state to decay via fluorescence, leading to a dramatic increase in emission intensity.

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.

Protocol for Probe Validation

Once the Schiff base probe is synthesized from 2-propoxy-1-naphthaldehyde, a series of experiments are required to validate its function and performance.

Protocol for Metal Ion Titration

Objective: To determine the sensitivity and binding affinity of the probe for the target metal ion (e.g., Al³⁺).

Materials:

-

Stock solution of the probe (1 mM in DMSO).

-

Working solution of the probe (e.g., 10 µM in a suitable buffer like HEPES-buffered methanol/water).

-

Stock solution of the target metal salt (e.g., Al(NO₃)₃·9H₂O, 10 mM in water).

-

Fluorometer.

Procedure:

-

Prepare a series of vials containing the probe at a fixed concentration (10 µM).

-

Add increasing amounts of the Al³⁺ stock solution to achieve a final concentration range (e.g., 0 to 50 µM).

-

Incubate the solutions for a short period (e.g., 5-10 minutes) to ensure complexation is complete.

-

Measure the fluorescence emission spectrum for each sample, using the predetermined optimal excitation wavelength.

-

Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

-

Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

-

Binding Constant (Kₐ): Use the titration data to perform a Benesi-Hildebrand plot to determine the binding constant, which quantifies the affinity of the probe for the ion.

Protocol for Selectivity Analysis

Objective: To ensure the probe responds selectively to the target ion over other biologically and environmentally relevant metal ions.

Procedure:

-

Prepare a series of vials containing the probe (10 µM).

-

To each vial, add a significant excess (e.g., 5-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).

-

Prepare one sample with only the target ion (Al³⁺) and one with both the target ion and a potential interfering ion.

-

Measure the fluorescence intensity of all samples.

-

Plot the fluorescence response as a bar chart to visually compare the selectivity. A highly selective probe will show a large fluorescence enhancement only in the presence of the target analyte.[5]

Expected Quantitative Performance

Based on data from analogous naphthaldehyde-based probes, the following performance characteristics would define a successful probe.[5][6]

| Parameter | Expected Value | Rationale / Method of Determination |

| Analyte | Al³⁺ | Target selected based on precedent in literature. |

| λex / λem | ~370 nm / ~460 nm | Expected values for naphthalene-based fluorophores. |

| Fluorescence Fold Change | >50-fold | A significant "turn-on" response is critical for high contrast. |

| Limit of Detection (LOD) | < 1 µM | Required for detecting biologically relevant concentrations. |

| Binding Stoichiometry | 1:1 or 2:1 | Determined using a Job's plot analysis. |

| Binding Constant (Kₐ) | > 10⁴ M⁻¹ | Indicates strong binding affinity. |

| Response Time | < 5 minutes | Rapid response is necessary for real-time applications. |

Potential Applications and Future Directions

A validated 2-propoxy-1-naphthaldehyde-based probe would have numerous applications:

-

Bioimaging: With appropriate modifications to enhance water solubility and cell permeability, the probe could be used to visualize fluctuations of the target ion in living cells, contributing to the study of diseases linked to metal ion dysregulation.[13]

-

Environmental Monitoring: The probe could be developed into a sensor for detecting toxic heavy metal contamination in water samples.

-

Drug Development: It could be employed in screening assays to identify compounds that modulate metal ion homeostasis.[3]

Future work should focus on creating a library of probes from this scaffold by varying the amine component of the Schiff base to tune selectivity for other analytes. Furthermore, derivatization could optimize properties like two-photon absorption for deeper tissue imaging or introduce targeting moieties for specific organelles.[13][14]

Conclusion

While 2-propoxy-1-naphthaldehyde is not yet an established fluorescent probe, its structural similarity to the highly successful 2-hydroxy-1-naphthaldehyde scaffold makes it a prime candidate for development. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and validation. By following the proposed protocols, researchers can systematically evaluate its potential and potentially unlock a new family of versatile fluorescent probes for a wide array of scientific applications.

References

-

Springer Nature Experiments. (n.d.). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. [Link]

-

Academia.edu. (n.d.). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. [Link]

-

Mu, X., Shi, L., Yan, L., & Tang, N. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 971-979. [Link]

-

N/A. (n.d.). Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. [Link]

-

Shi, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3498. [Link]

-

Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal, 30, 123-140. [Link]

-

Urano, Y., et al. (2011). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 2(6), 1173-1180. [Link]

-

Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society Interface, 3(10), 467-477. [Link]

-

N/A. (n.d.). Development and applications of novel fluorescent molecular probe strategies. [Link]

-

Lovell, J. F., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link]

-

Curran, J. M., et al. (2013). Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices. Journal of Biomedical Materials Research Part A, 101(10), 2849-2857. [Link]

-

Zhang, Y., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. ACS Medicinal Chemistry Letters, 13(7), 1126-1133. [Link]

-

Ning, P., et al. (2017). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 22(10), 1642. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. [Link]

-

Suzuki, T., et al. (2009). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Yakugaku Zasshi, 129(10), 1173-1181. [Link]

-

ChemBeats. (n.d.). Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. [Link]

-

E-Researchco. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication. [Link]

-

ResearchGate. (n.d.). Photo-physical properties of 1-hydroxy-2-naphthaldehyde: A combined fluorescence spectroscopy and quantum chemical calculations. [Link]

-

Stilinović, V., et al. (2016). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. CrystEngComm, 18(3), 407-415. [Link]

-

Mondal, T., et al. (2023). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 25(39), 26896-26904. [Link]

-

Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. [Link]

-

ResearchGate. (n.d.). Photophysical Properties of Some Naphthalimide Derivatives. [Link]

-

Kumar, R., et al. (2024). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports, 14(1), 1-13. [Link]

Sources

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of novel fluorescent probes for the analysis of protein interactions under physiological conditions with medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahendrapublications.com [mahendrapublications.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Propoxy-1-naphthaldehyde

[1]

Physicochemical Context & Molecular Architecture[1][2][3]

2-Propoxy-1-naphthaldehyde (C₁₄H₁₄O₂) is a lipophilic aromatic aldehyde.[1] To understand its solubility, we must analyze its structural moieties:

-

Naphthalene Core: Provides strong

-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Aldehyde Group (C-1): Acts as a hydrogen bond acceptor and dipole, imparting moderate polarity.[1]

-

Propoxy Ether Chain (C-2): A critical modification from its parent (2-hydroxy-1-naphthaldehyde).[1] The alkylation of the hydroxyl group removes the hydrogen bond donor capability, significantly increasing lipophilicity and altering solvation mechanisms.[1]

Solubility Prediction (Hansen Solubility Parameters): Unlike its hydroxy-precursor, 2-Propoxy-1-naphthaldehyde lacks the ability to form intermolecular hydrogen bonds as a donor.[1] Consequently:

-

High Solubility: Expected in non-polar to moderately polar aprotic solvents (Toluene, Dichloromethane, Ethyl Acetate) due to dispersion forces and dipole interactions.[1]

-

Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol) will exhibit a steep solubility curve (low at 273K, high at 323K), making them ideal candidates for cooling crystallization.[1]

-

Insolubility: Water (due to the hydrophobic naphthalene/propoxy bulk).

Experimental Protocol: Static Equilibrium Determination

To generate high-fidelity solubility data necessary for process scale-up, the Isothermal Saturation Method (Gravimetric) is the industry gold standard.

Reagents and Setup

-

Solute: 2-Propoxy-1-naphthaldehyde (Recrystallized, Purity >99.5% by HPLC).[1]

-

Solvents: Analytical grade (Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene).[1]

-

Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

0.05 K stability).

Workflow (Self-Validating Protocol)

This protocol includes checkpoints to ensure thermodynamic equilibrium is genuinely reached, preventing super-saturation errors.

Figure 1: Validated workflow for static equilibrium solubility measurement.

Critical Control Point: The filtration must occur at the exact equilibration temperature to prevent precipitation (if T drops) or dissolution of impurities (if T rises).

Thermodynamic Modeling & Data Correlation

Raw solubility data must be correlated mathematically to allow for interpolation and process simulation.

The Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for non-ideal solutions of naphthalene derivatives.[1]

-

: Mole fraction solubility.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: Absolute temperature (K).[3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Empirical parameters derived from non-linear regression.

The van't Hoff Equation (Thermodynamic Insight)

To determine if the dissolution is enthalpy- or entropy-driven, use the simplified van't Hoff relation:

-

Interpretation:

-

If

: The dissolution is endothermic (Solubility increases with T). This is typical for 2-Propoxy-1-naphthaldehyde in alcohols.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

If

: The process is spontaneous.

-

Representative Solubility Landscape

While specific empirical values for the propoxy derivative require lab generation using the protocol above, we can derive high-confidence trends based on the homologous series (2-naphthaldehyde and 2-hydroxy-1-naphthaldehyde).[1]

Table 1: Predicted Solubility Trends & Solvent Selection Guide

| Solvent Class | Solvent Example | Predicted Solubility Behavior | Mechanistic Driver | Application |

| Polar Protic | Ethanol / IPA | Temperature Dependent | H-bonding mismatch (Solute is Acceptor only).[1][5] High | Crystallization (High yield on cooling).[5] |

| Polar Aprotic | Ethyl Acetate | High | Dipole-Dipole interactions match the aldehyde group.[1][5] | Reaction Medium. |

| Non-Polar | Toluene | Very High | Extraction / Wash.[6][5][7] | |

| Highly Polar | Water | Negligible | Hydrophobic effect dominates.[5] | Anti-solvent precipitation.[1][5] |

Comparative Analysis: Hydroxy vs. Propoxy[3]

Process Application: Purification via Cooling Crystallization[1][3]

The primary utility of solubility data for this intermediate is purifying it from the crude alkylation reaction mixture.[1]

Crystallization Workflow

Based on the solubility differential, Ethanol or Isopropanol are the optimal solvents.[1]

Figure 2: Purification logic based on solubility differentials.[1]

Why this works

The unreacted starting material (2-hydroxy-1-naphthaldehyde) is significantly more soluble in cold alcohols than the propoxy-product due to its free phenolic hydroxyl group (if not intramolecularly bonded) or less steric hindrance.[1] This allows the target propoxy derivative to crystallize out first upon cooling.[1]

References

-

Gong, Y., et al. (2025).[1] "Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures." Journal of Chemical & Engineering Data.

-

Maniukiewicz, W. (2016).[1][8] "Structure of 2-hydroxy-1-naphthaldehyde." Acta Crystallographica.

-

BenchChem Technical Guides. (2025). "Synthesis of 2-Propoxynaphthalene from 2-Naphthol." (Williamson Ether Synthesis Protocol).[1][7]

-

Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics.[1] (Foundational reference for the Apelblat Model).

Sources

- 1. researchgate.net [researchgate.net]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. ijnc.ir [ijnc.ir]

- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Propanol, 1-propoxy- (CAS 1569-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Propoxy-1-naphthaldehyde: From Historical Synthesis to Modern Applications

This guide provides a comprehensive overview of 2-Propoxy-1-naphthaldehyde, from the historical context of its synthetic precursors to its modern preparation and potential applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the foundational organic reactions that enable its synthesis, offers detailed experimental protocols, and explores its utility as a chemical intermediate.

Introduction: The Naphthaldehyde Scaffold

Naphthaldehydes, organic compounds featuring a naphthalene ring substituted with a formyl group, are a significant class of molecules in organic synthesis and medicinal chemistry. Their rigid, aromatic structure combined with the reactive aldehyde functionality makes them versatile building blocks for more complex molecular architectures. 2-Propoxy-1-naphthaldehyde, a derivative with a propoxy group at the C2 position, is of particular interest as its ether linkage modifies the electronic and steric properties of the naphthalene core, influencing its reactivity and potential biological interactions. While not a widely commercialized compound itself, its synthesis and the chemistry of its precursors are rooted in some of the most fundamental named reactions in organic chemistry.

Historical Context: The Genesis of a Precursor

The history of 2-Propoxy-1-naphthaldehyde is intrinsically linked to the discovery and synthesis of its immediate precursor, 2-hydroxy-1-naphthaldehyde . The development of methods to introduce a formyl group onto a phenol or naphthol ring was a significant advancement in 19th-century organic chemistry. Two key reactions stand out in this context: the Reimer-Tiemann and Gattermann reactions.

The Reimer-Tiemann Reaction: A Gateway to Hydroxyaldehydes

In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered a method for the ortho-formylation of phenols by reacting them with chloroform in the presence of a strong base.[1][2][3] This reaction, known as the Reimer-Tiemann reaction, proceeds through the formation of a highly reactive dichlorocarbene intermediate (:CCl₂) in the alkaline medium.[2][3] The electron-rich phenoxide (or naphthoxide) ion then attacks the electrophilic carbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.[3] The reaction favors ortho-substitution, making it a direct route to salicylaldehydes and their naphthol analogs.[4] For the synthesis of 2-hydroxy-1-naphthaldehyde, β-naphthol serves as the starting material.[5][6]

The Gattermann Reaction: An Alternative Formylation Route

Another classical method for formylating aromatic compounds is the Gattermann reaction, developed by German chemist Ludwig Gattermann.[7][8] This reaction initially involved the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate electron-rich aromatic rings.[9][10] A significant modification by Adams, which generates HCN in situ from zinc cyanide, made the procedure safer and more accessible.[11] The Gattermann reaction is particularly effective for phenols and phenolic ethers.[11] One of the earliest documented methods for preparing 2-hydroxy-1-naphthaldehyde from β-naphthol utilized the Gattermann reaction with zinc cyanide and hydrogen chloride.[5]

These historical methods laid the groundwork for the reliable production of 2-hydroxy-1-naphthaldehyde, the essential starting material for the title compound.

The Williamson Ether Synthesis: A Foundational Connection

The conversion of 2-hydroxy-1-naphthaldehyde to 2-Propoxy-1-naphthaldehyde is achieved through a cornerstone of organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction was pivotal in proving the structure of ethers.[12][13][14] The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[13][15]

The reaction proceeds in two conceptual steps:

-

Deprotonation: The hydroxyl group of the phenol or naphthol is deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide or naphthoxide ion.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkyl halide (in this case, a propyl halide), displacing the halide and forming the ether linkage.[15]

The Williamson ether synthesis is renowned for its broad scope and reliability, making it the standard method for preparing asymmetrical ethers like 2-Propoxy-1-naphthaldehyde.[12]

Comprehensive Synthetic Workflow

The synthesis of 2-Propoxy-1-naphthaldehyde is a two-step process, beginning with the formylation of 2-naphthol to yield 2-hydroxy-1-naphthaldehyde, followed by its propoxylation via Williamson ether synthesis.

Step 1: Synthesis of 2-Hydroxy-1-naphthaldehyde (via Reimer-Tiemann Reaction)

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of naphthols.[5][16]

Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-naphthol (10.0 g, 0.069 mol) and ethanol (30 mL).

-

Base Addition: While stirring, rapidly add a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (45 mL).

-

Heating and Chloroform Addition: Heat the resulting solution to 70-80°C on a water bath. Begin the dropwise addition of chloroform (15 mL, 0.186 mol) from the dropping funnel at a rate that maintains gentle reflux.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for 2 hours at 70-80°C.

-

Workup: Remove the excess ethanol and chloroform by distillation. Cool the residue and carefully acidify it with hydrochloric acid until it is acidic to Congo red paper.

-

Isolation and Purification: A dark oil will separate. Isolate the oil, wash it several times with hot water, and then purify it by vacuum distillation or recrystallization from ethanol to yield pure 2-hydroxy-1-naphthaldehyde as a solid.

Visualization of the Reimer-Tiemann Mechanism:

Caption: Mechanism of the Reimer-Tiemann reaction.

Step 2: Synthesis of 2-Propoxy-1-naphthaldehyde (via Williamson Ether Synthesis)

This protocol is adapted from a general procedure for the Williamson ether synthesis of naphthyl ethers.[17]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-1-naphthaldehyde (5.0 g, 0.029 mol) in a suitable solvent like N,N-dimethylformamide (DMF) or acetone (50 mL).

-

Base Addition: Add anhydrous potassium carbonate (6.0 g, 0.043 mol) to the solution.

-

Alkyl Halide Addition: Add 1-bromopropane (4.3 g, 3.5 mL, 0.035 mol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Pour the filtrate into a beaker of cold water. The product, 2-Propoxy-1-naphthaldehyde, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane.

Visualization of the Williamson Ether Synthesis Workflow:

Caption: Workflow of the Williamson ether synthesis.

Physicochemical Properties and Characterization

The identity and purity of 2-Propoxy-1-naphthaldehyde and its precursor are confirmed through various analytical techniques.

Table 1: Physicochemical Data

| Property | 2-Hydroxy-1-naphthaldehyde | 2-Propoxy-1-naphthaldehyde |

| CAS Number | 708-06-5 | 885-26-7 |

| Molecular Formula | C₁₁H₈O₂ | C₁₄H₁₄O₂ |

| Molecular Weight | 172.18 g/mol | 214.26 g/mol |

| Appearance | White to light yellow powder | Solid (expected) |

| Melting Point | 79-82 °C[5][6] | Data not widely available |

| Boiling Point | 163-166 °C @ 8 mmHg[5] | Data not widely available |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy:

-

2-Hydroxy-1-naphthaldehyde: A broad peak around 3200-3400 cm⁻¹ (O-H stretch), a strong peak around 1650 cm⁻¹ (C=O stretch, conjugated), and peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretch).

-

2-Propoxy-1-naphthaldehyde: The disappearance of the broad O-H stretch. The C=O stretch will remain around 1650-1680 cm⁻¹. Appearance of C-H stretches from the propyl group around 2850-2960 cm⁻¹ and a C-O ether stretch around 1250 cm⁻¹.[18]

-

-

¹H NMR Spectroscopy:

-

2-Hydroxy-1-naphthaldehyde: A characteristic downfield singlet for the aldehyde proton (~10 ppm), aromatic protons in the 7-9 ppm range, and a singlet for the hydroxyl proton.[19][20]

-

2-Propoxy-1-naphthaldehyde: The hydroxyl proton signal will be absent. New signals corresponding to the propoxy group will appear: a triplet around 4.0-4.2 ppm (-OCH₂-), a sextet around 1.8-2.0 ppm (-CH₂-), and a triplet around 1.0-1.2 ppm (-CH₃). The aldehyde and aromatic signals will remain, with slight shifts.

-

-

Mass Spectrometry (MS):

-

2-Hydroxy-1-naphthaldehyde: A molecular ion peak (M⁺) at m/z 172.

-

2-Propoxy-1-naphthaldehyde: A molecular ion peak (M⁺) at m/z 214. Characteristic fragmentation would involve the loss of the propyl group or the formyl group.

-

Applications in Research and Drug Development

While 2-Propoxy-1-naphthaldehyde itself is not a widely cited end-product, its structural motifs are highly relevant in medicinal chemistry and materials science. Its precursor, 2-hydroxy-1-naphthaldehyde, is a key building block for a variety of functional molecules.

-

Synthesis of Schiff Bases: 2-hydroxy-1-naphthaldehyde readily undergoes condensation with primary amines to form Schiff bases. These compounds are excellent chelating agents for metal ions and have been extensively studied for their catalytic, biological, and fluorescent properties.[21] The propoxy derivative can be used to create related Schiff bases with modified solubility and electronic properties.

-

Intermediate for Drug Discovery: The naphthaldehyde scaffold is present in molecules with diverse biological activities.[22] For example, naphthaldehyde derivatives have been investigated as precursors for antileishmanial and antiviral agents.[23] Modifying the core structure, such as by introducing an alkoxy group, is a common strategy in drug discovery to tune a molecule's pharmacokinetic and pharmacodynamic profile.[24][25]

-

Fluorescent Probes and Materials: The naphthalene ring system is inherently fluorescent. Derivatives of 2-hydroxy-1-naphthaldehyde are used in the synthesis of fluorescent probes for the detection of ions and molecules, as well as in the creation of optical whitening agents.[6][24] The introduction of the propoxy group can alter the photophysical properties, potentially leading to new materials with tailored fluorescent characteristics.

Conclusion

2-Propoxy-1-naphthaldehyde is a molecule whose scientific importance is best understood through the lens of its synthesis. Its preparation is a testament to the enduring power of classical organic reactions discovered over a century ago. The historical development of the Reimer-Tiemann and Gattermann reactions provided access to its crucial precursor, 2-hydroxy-1-naphthaldehyde, while the Williamson ether synthesis offers a robust and versatile method for its final assembly. For today's researchers, 2-Propoxy-1-naphthaldehyde represents a valuable, modifiable scaffold for creating novel compounds with potential applications in drug discovery, coordination chemistry, and materials science. Understanding its synthesis is key to unlocking the potential of this and related naphthaldehyde derivatives.

References

-

Hathaway, B. A. (2010). The Reimer-Tiemann Reaction. Journal of Chemical Education, 87(11), 1264-1265. [Link]

-

Gattermann, L. (1898). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149-1152. [Link]

-

Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

-

Trucel, R., & Adams, R. (1933). The Gattermann Synthesis of Aldehydes. Journal of the American Chemical Society, 55(12), 4917-4921. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

ChemSpace@NareshKumar. (n.d.). P99: Alexander William Williamson: “Williamson Ether Synthesis”. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

-

Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthaldehyde. Retrieved from [Link]

-

Kalechits, G. V., et al. (2002). Synthesis of 2-Hydroxy-1-Naphthaldehyde under Conditions of Heterogeneous Catalysis. Russian Journal of Applied Chemistry, 75(6), 962-964. [Link]

- Google Patents. (n.d.). US2903483A - Process for the production of aromatic hydroxy aldehydes.

-

Malik, A. N., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6695-6710. [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Retrieved from [Link]

-

Malik, A. N., et al. (2024). A synthetic approach towards drug modification... RSC Publishing. [Link]

-

Newman, D. J., & Cragg, G. M. (2020). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 25(19), 4531. [Link]

-

Matijević-Sosa, J., et al. (2002). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta, 75(2), 489-502. [Link]

-

E-RESEARCHCO. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lookchem.com [lookchem.com]

- 7. testbook.com [testbook.com]

- 8. Ludwig Gattermann - Wikipedia [en.wikipedia.org]

- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 10. Gattermann Reaction [unacademy.com]

- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Williamson_ether_synthesis [chemeurope.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 15. byjus.com [byjus.com]

- 16. eresearchco.com [eresearchco.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. nbinno.com [nbinno.com]

- 24. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

use of 2-Propoxy-1-naphthaldehyde in organic synthesis

Application Note: Strategic Utilization of 2-Propoxy-1-naphthaldehyde in Organic Synthesis

Executive Summary & Technical Rationale

2-Propoxy-1-naphthaldehyde is a critical aromatic building block distinguished by its naphthalene core and the specific steric/lipophilic properties of the

Why use this reagent?

-

ESIPT Blocking: In fluorescence studies, the 2-hydroxy analog undergoes Excited-State Intramolecular Proton Transfer (ESIPT). The propoxy group blocks this pathway, forcing emission from the locally excited (LE) state, often resulting in a significant blue shift and quantum yield alteration.

-

Lipophilicity Modulation: The propyl chain increases the LogP (approx. 4.01) compared to the methyl (methoxy) or hydroxyl analogs. This is vital in medicinal chemistry for tuning the membrane permeability of Schiff base ligands and metallodrugs.

-

Selectivity Control: In condensation reactions (e.g., Knoevenagel), the protection of the 2-position prevents the spontaneous intramolecular cyclization often seen with 2-hydroxy-naphthaldehydes (which form coumarins). This allows for the isolation of stable open-chain chalcones and acrylonitriles.

Synthesis Protocol: Preparation of the Reagent

While available commercially, in-house synthesis is often required to ensure fresh, oxidation-free reagent. The most robust method is the Williamson Ether Synthesis via

Workflow Diagram: Synthesis Pathways

Figure 1: Synthesis of 2-Propoxy-1-naphthaldehyde via Williamson Ether Synthesis.

Experimental Protocol (Self-Validating)

Reagents:

-

2-Hydroxy-1-naphthaldehyde (1.0 eq)

-

1-Bromopropane (1.2 eq) - Excess drives kinetics

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (e.g., 10 mmol) in DMF (15 mL). Add anhydrous

(20 mmol). Stir at room temperature for 15 minutes. Observation: Solution typically turns bright yellow due to phenoxide anion formation. -

Alkylation: Add 1-bromopropane (12 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using acetone) for 4–6 hours.

-

Validation (TLC): Monitor using Hexane:Ethyl Acetate (8:2).

-

Starting Material Rf: ~0.6 (Strongly UV active, often tails due to OH).

-

Product Rf: ~0.8 (Distinct spot, no tailing).

-

Critical Check: The reaction is complete only when the starting material spot is completely absent.

-

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid or oil. Extract with Dichloromethane (DCM) if oily.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).

Yield Expectation: 85–92% Characterization:

-

1H NMR (CDCl3): Look for the disappearance of the phenolic -OH (singlet >11 ppm) and appearance of the propyl triplet (~1.0 ppm) and multiplet (~1.9 ppm).

Application Note: Synthesis of Lipophilic Schiff Base Ligands

This is the primary application in drug discovery. The propoxy group serves as a hydrophobic anchor.

Reaction Logic

Protocol:

-

Stoichiometry: Mix 2-Propoxy-1-naphthaldehyde (1.0 eq) and the primary amine (1.0 eq) in absolute ethanol.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid. Reasoning: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.

-

Conditions: Reflux for 2–4 hours.

-

Isolation: Cool to room temperature. The Schiff base usually crystallizes out. If not, reduce solvent volume by 50% on a rotavap and cool to 4°C.

Data Summary: Impact of Propoxy Group on Schiff Bases

| Feature | 2-Hydroxy Analog | 2-Propoxy Analog (This Protocol) |

| Mechanism | Keto-Enol Tautomerism active | Fixed Enol Ether (No Tautomerism) |

| Fluorescence | Large Stokes Shift (ESIPT) | Smaller Stokes Shift, Higher Quantum Yield |

| Solubility | Soluble in polar organic solvents | Soluble in non-polar/chlorinated solvents |

| Metal Binding | Bidentate (NO donor) | Monodentate (N donor) - O is blocked |

Application Note: Claisen-Schmidt Condensation (Chalcones)

This protocol highlights the use of 2-propoxy-1-naphthaldehyde to create "open" chalcone systems, preventing the hetero-annulation seen with hydroxy-analogs.

Workflow Diagram: Divergent Reactivity

Figure 2: Formation of stable chalcones using 2-Propoxy-1-naphthaldehyde.

Protocol:

-

Mixture: Dissolve 2-Propoxy-1-naphthaldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add 10% NaOH solution (5 mL) dropwise with vigorous stirring.

-

Reaction: Stir at Room Temperature for 12–24 hours. Note: Heating is usually unnecessary and may cause polymerization.

-

Workup: Pour into ice water containing a trace of HCl (to neutralize excess base). Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol.

References

-

Comparative Chemistry (Hydroxy vs Alkoxy): Neelofar, N. A., et al. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Tin(II) complexes. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

The Synthetic Versatility of 2-Propoxy-1-naphthaldehyde: A Detailed Guide to its Preparation and Application in Schiff Base Synthesis

Introduction: Unveiling the Potential of a Naphthalene Scaffold

In the landscape of medicinal chemistry and materials science, the naphthalene scaffold remains a cornerstone for the development of novel molecular architectures.[1][2] Its rigid, bicyclic aromatic system provides a unique platform for functionalization, leading to compounds with diverse biological activities and photophysical properties.[1][2] Among the myriad of naphthalene derivatives, 2-Propoxy-1-naphthaldehyde stands out as a versatile building block. The presence of the propoxy group at the 2-position modulates the electronic properties of the naphthalene ring, while the aldehyde functionality at the 1-position serves as a reactive handle for a plethora of chemical transformations.

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Propoxy-1-naphthaldehyde, followed by its application in the preparation of Schiff bases, which are themselves a class of compounds with significant therapeutic potential.[3][4][5] We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this valuable intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 885-26-7 | [6] |

| Molecular Formula | C₁₄H₁₄O₂ | [6] |

| Molecular Weight | 214.26 g/mol | [6] |

| Melting Point | 63-64 °C | |

| Boiling Point | 370.2 ± 15.0 °C (Predicted) | |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) |

Safety Precautions:

-

2-Naphthol (Precursor): Harmful if swallowed or inhaled. May cause an allergic skin reaction and serious eye damage. It is also very toxic to aquatic life.[7] Work in a well-ventilated hood and avoid inhalation of dust.[7]

-

1-Bromopropane (Precursor): Flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. It is suspected of causing genetic defects and may cause cancer.[8] Handle in a fume hood, away from heat and open flames, and use non-sparking tools.[8]

-

Phosphorus Oxychloride (Vilsmeier-Haack Reagent): Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and eye protection.

-

N,N-Dimethylformamide (DMF) (Vilsmeier-Haack Reagent): Harmful in contact with skin or if inhaled. May damage an unborn child. Handle in a fume hood with appropriate PPE.

-

Aromatic Aldehydes (General Class): May cause skin, eye, and respiratory irritation.[9][10] Lachrymatory substances (increase the flow of tears) are common in this class.[10]

General Handling Guidelines:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, vapors, and fumes.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10]

-

Keep away from heat, sparks, and open flames.[11]

-

Ground all equipment to prevent static discharge.[11]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

Synthesis of 2-Propoxy-1-naphthaldehyde: A Two-Step Approach

The synthesis of 2-Propoxy-1-naphthaldehyde is efficiently achieved through a two-step process. The first step involves the formation of the propyl ether via a Williamson ether synthesis, followed by the introduction of the aldehyde group through a Vilsmeier-Haack formylation.

Step 1: Synthesis of 2-Propoxynaphthalene (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[12] In this protocol, 2-naphthol is deprotonated with a base to form the more nucleophilic 2-naphthoxide ion, which then undergoes an Sₙ2 reaction with 1-bromopropane.[12]

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow of the Williamson ether synthesis for 2-propoxynaphthalene.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.4 g (0.1 mol) of 2-naphthol in 50 mL of ethanol.

-

Deprotonation: While stirring, add 4.4 g (0.11 mol) of solid sodium hydroxide to the solution. Heat the mixture to reflux for 15 minutes to ensure the complete formation of sodium 2-naphthoxide.

-

Nucleophilic Substitution: Cool the reaction mixture slightly and add 13.5 g (0.11 mol) of 1-bromopropane dropwise through the condenser.

-

Reflux: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of 2-propoxynaphthalene will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield white crystals.

-

Characterization: Dry the purified product under vacuum and determine its melting point (literature: 39-41 °C). Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 2-Propoxy-1-naphthaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[8][13] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[14][15] The propoxy group at the 2-position of the naphthalene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions. In this case, formylation occurs at the adjacent 1-position.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube, place 15 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath. Slowly add 10.8 mL (0.12 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at room temperature to ensure the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 18.6 g (0.1 mol) of 2-propoxynaphthalene in 20 mL of anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Work-up: Neutralize the aqueous solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6. The product will precipitate as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Evaporate the solvent from the pure fractions to obtain 2-Propoxy-1-naphthaldehyde as a solid. Determine its melting point and characterize the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Characterization of 2-Propoxy-1-naphthaldehyde